Cas no 6879-05-6 (Dehydrotrametenolic acid)

Dehydrotrametenolic acid is a sterol isolated from the sclerotia of Poria cocos Conclusion: dehydrometenolic acid induces apoptosis through caspase-3 pathway Dehydrotrametenolic acid has anti-tumor activity, anti-inflammatory and anti diabetic effects
Dehydrotrametenolic acid structure
Dehydrotrametenolic acid structure
Product Name:Dehydrotrametenolic acid
CAS No:6879-05-6
Molecular Formula:C31H48O3
Molecular Weight:468.7110
CID:2036972
PubChem ID:15250826

Dehydrotrametenolic acid Properties

Names and Identifiers

    • 3beta-Hydroxy-24-methylen-lanosta-7,9(11)-dien-21-saeure
    • 3beta-hydroxy-eburica-7,9(11),24(28)-trien-21-oic acid
    • 3beta-Hydroxy-eburica-7,9(11),24(28)-trien-21-saeure
    • Dehydroeburicoic acid
    • (3beta)-3-Hydroxy-24-methylenelanosta-7,9(11)-dien-21-oic acid
    • Dehydrotrametenolic acid
    • dehydroeburicoicacid
    • C16950
    • CHEMBL1744446
    • DTXSID501346470
    • AC-34636
    • MS-28661
    • 6879-05-6
    • Dehydrotrametenolicacid
    • CHEBI:80817
    • SCHEMBL18195826
    • (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
    • HY-N2490
    • AKOS037514512
    • Q27149860
    • (2r)-2-[(3s,5r,10s,13r,14r,17r)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1h-cyclopenta [a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
    • CS-0022761
    • 24-methylene-3-oxolanosta-7,9(11)-dien-21-oic acid
    • (2R)-2-((3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta(a)phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid
    • DA-52404
    • Dehydrotrametenolate
    • Dehydroeburicoate
    • InChIKey: ONFPYGOMAADWAT-OXUZYLMNSA-N
    • Inchi: 1S/C31H48O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h11,14,19,21-22,25-26,32H,3,9-10,12-13,15-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,26+,29-,30-,31+/m1/s1
    • SMILES: O([H])[C@@]1([H])C([H])([H])C([H])([H])[C@]2(C([H])([H])[H])C3=C([H])C([H])([H])[C@]4(C([H])([H])[H])[C@@]([H])([C@]([H])(C(=O)O[H])C([H])([H])C([H])([H])C(=C([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[C@@]4(C([H])([H])[H])C3=C([H])C([H])([H])[C@@]2([H])C1(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 468.360345g/mol
  • Surface Charge: 0
  • XLogP3: 7.7
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 468.360345g/mol
  • Monoisotopic Mass: 468.360345g/mol
  • Topological Polar Surface Area: 57.5Ų
  • Heavy Atom Count: 34
  • Complexity: 923
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Molecular Weight: 468.7

Experimental Properties

  • Solubility: Insuluble (6.1E-6 g/L) (25 ºC),
  • Color/Form: Powder
  • Density: 1.07±0.1 g/cm3 (20 ºC 760 Torr),

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Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
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